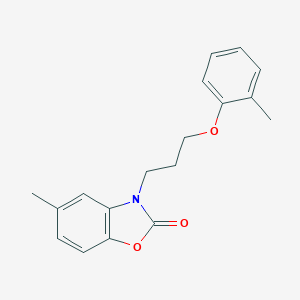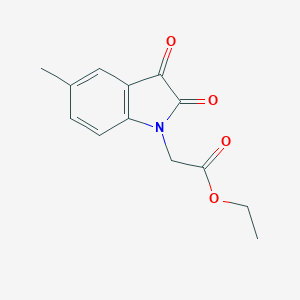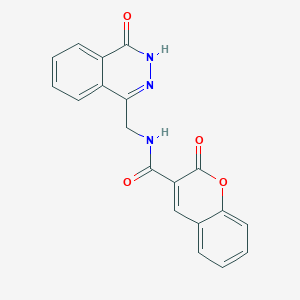
N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, also known as DBZ, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. DBZ is a synthetic compound that is structurally similar to natural products found in plants and animals.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the condensation of 2-oxo-1,3-benzothiazole-3(2H)-carboxylic acid with 2,5-dimethylphenylamine, followed by acylation with propanoyl chloride. The final product is obtained through purification and isolation steps.
Starting Materials
2-oxo-1,3-benzothiazole-3(2H)-carboxylic acid, 2,5-dimethylphenylamine, propanoyl chloride, diethyl ether, sodium bicarbonate, wate
Reaction
Step 1: Dissolve 2-oxo-1,3-benzothiazole-3(2H)-carboxylic acid (1.0 g) and 2,5-dimethylphenylamine (1.2 g) in diethyl ether (20 mL) and add a catalytic amount of hydrochloric acid. Stir the mixture at room temperature for 2 hours., Step 2: Add sodium bicarbonate solution (10%) to the reaction mixture until the pH reaches 8-9. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate., Step 3: Concentrate the organic layer under reduced pressure and dissolve the residue in dry diethyl ether (5 mL). Add propanoyl chloride (0.5 g) to the solution and stir for 2 hours at room temperature., Step 4: Add saturated sodium bicarbonate solution until the pH reaches 8-9. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate., Step 5: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using a mixture of ethyl acetate and hexane as the eluent., Step 6: Recrystallize the product from ethanol to obtain N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide as a white solid (yield: 60-70%).
Wirkmechanismus
N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide inhibits the Notch signaling pathway by binding to the active site of the gamma-secretase complex, which is responsible for the cleavage of Notch receptors. N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide binds to the active site of the gamma-secretase complex and prevents the cleavage of Notch receptors, thereby inhibiting the downstream signaling pathway. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to have potent anti-cancer effects in various preclinical models. N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been shown to have neuroprotective effects in Alzheimer's disease models by reducing amyloid beta deposition and improving cognitive function. N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been studied for its potential in treating diabetes by promoting the differentiation of pancreatic beta cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for the Notch signaling pathway. N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can be easily synthesized and purified, making it readily available for research purposes. However, N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide also has limitations, including its poor solubility in water and potential off-target effects.
Zukünftige Richtungen
There are several future directions for N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide research, including the development of more potent and selective inhibitors of the Notch signaling pathway. N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can also be studied for its potential in combination with other therapeutic agents for the treatment of various diseases. Additionally, the pharmacokinetics and pharmacodynamics of N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can be further studied to optimize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to inhibit the Notch signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. The dysregulation of Notch signaling has been implicated in the pathogenesis of various diseases, making N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide a promising therapeutic agent.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-7-8-13(2)14(11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLUYQXXYHUBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2C3=CC=CC=C3SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352988.png)


![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)

![3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353005.png)

![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353008.png)
![3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353011.png)

![2-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353015.png)